molecular formula C₁₉H₂₄O₇ B042608 Gibberellin A72 CAS No. 105593-21-3

Gibberellin A72

Cat. No. B042608
M. Wt: 364.4 g/mol
InChI Key: SISDKGXXRJQNSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gibberellin A72, also known as GA72, belongs to the class of organic compounds known as C19-gibberellin 6-carboxylic acids. These are C19-gibberellins with a carboxyl group at the 6-position .


Synthesis Analysis

Gibberellins are produced by all vascular plants and several fungal and bacterial species that associate with plants as pathogens or symbionts . The biosynthesis of gibberellins has advanced to provide detailed information on the pathways, biosynthetic enzymes, and their genes in all three kingdoms . Current research in plants is focused particularly on the regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues .


Molecular Structure Analysis

The molecular formula of Gibberellin A72 is C19H24O7 . It differs from gibberellin A1 in the presence of a β-OH at C-9 (gibbane numbering) .


Chemical Reactions Analysis

Gibberellins function as hormones in plants, affecting growth and differentiation in organs in which their concentration is very tightly regulated . The sequences of events in gibberellin-induced growth are envisaged on the following lines: Binding of hormone to a receptor, activation of one or more signal transduction pathways, transcription of primary and secondary response genes leading to the physiological response .


Physical And Chemical Properties Analysis

Gibberellin A72 is soluble in water and is a weakly acidic compound based on its pKa.

Scientific Research Applications

  • Inhibition of Nodule Formation

    Gibberellins have been found to inhibit nodule formation in dwarf beans, which is valuable in experimental plant physiology (Thurber, Douglas, & Galston, 1958).

  • Regulation of Gene Expression

    These compounds regulate gene expression in plants by binding to the nuclear receptor GID1 and promoting the degradation of DELLA proteins, including GAI (Murase et al., 2008).

  • Roles in Plant Morphogenesis

    Gibberellin is involved in various processes such as leaf differentiation, photomorphogenesis, and pollen-tube growth (Fleet & Sun, 2005).

  • Production by Pathogens

    The rice pathogen Gibberella fujikuroi produces large amounts of gibberellins, which are crucial for seed germination, stem elongation, and flowering (Tudzynski, 1999).

  • Induction of Shoot Elongation

    Gibberellins induce shoot elongation in certain dwarf plants, such as lettuce seedlings (Frankland & Wareing, 1960).

  • Movement and Developmental Aspects

    The movement of gibberellin is essential for multiple developmental aspects of plants, including seed germination, root and shoot elongation, flowering, and fruit patterning (Binenbaum, Weinstain, & Shani, 2018).

  • Active Growth Promotion

    Gibberellin A3 is the most active in promoting growth, flowering, and fruiting in plants, with diverse effects on various plant species (Wittwer & Bukovac, 1962).

  • Mediation of GA Signaling

    The GID1 receptor mediates GA signaling in plants, essential for many developmental processes (Ueguchi-Tanaka et al., 2005).

  • Interaction with DNA

    Gibberellin A7 interacts with DNA from higher plants and some viruses but does not interact with DNA from animals or bacteria (Kessler & Snir, 1969).

  • Role in Signal Transduction

    SPINDLY, a tetratricopeptide repeat protein, is involved in gibberellin signal transduction in Arabidopsis, controlling developmental processes like seed development and flowering time (Jacobsen, Binkowski, & Olszewski, 1996).

Future Directions

Research on gibberellin biosynthesis has advanced to provide detailed information on the pathways, biosynthetic enzymes, and their genes . There have also been recent advances in understanding gibberellin transport and distribution and their relevance to plant development . This suggests that future research may focus on further understanding these processes and their implications for plant growth and development.

properties

IUPAC Name

5,7,12-trihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O7/c1-8-13(21)18-7-17(8,25)5-3-9(18)19-6-4-10(20)16(2,15(24)26-19)12(19)11(18)14(22)23/h9-13,20-21,25H,1,3-7H2,2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISDKGXXRJQNSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5O)O)C(=O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gibberellin A72

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gibberellin A72
Reactant of Route 2
Gibberellin A72
Reactant of Route 3
Gibberellin A72
Reactant of Route 4
Reactant of Route 4
Gibberellin A72
Reactant of Route 5
Gibberellin A72
Reactant of Route 6
Gibberellin A72

Citations

For This Compound
2
Citations
S JohnáCastellaro, A KumaráSingh… - Journal of the Chemical …, 1990 - pubs.rsc.org
… Gibberellin A72 methyl ester trimethylsilyl ether had KRI 2 822 and m/z 594 (M', loo%), 579 (21), 550 (14), 506 (16), 505 (38),504(100),465(16),445(11),414(10),371(18),370(21),311 (1 …
Number of citations: 2 pubs.rsc.org
P Sugita, L Irfana, AF Wiriadibrata - 2023 - biointerfaceresearch.com
As one of the novel antimalarial targets, the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), which catalyzed the production of orotic acids, needs to be inhibited …
Number of citations: 0 biointerfaceresearch.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.